2-Phenyl-1,3-dioxan-5-ol 2-Phenyl-1,3-dioxan-5-ol cis-2-phenyl-1,3-dioxan-5-ol reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer and trans-5-bromo-2-phenyl-1,3-dioxan.
Benzaldehyde glyceryl acetal, also known as benzalglycerin or benzylideneglycerol, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. Benzaldehyde glyceryl acetal is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, benzaldehyde glyceryl acetal is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 1708-40-3
VCID: VC21217353
InChI: InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
SMILES: C1C(COC(O1)C2=CC=CC=C2)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

2-Phenyl-1,3-dioxan-5-ol

CAS No.: 1708-40-3

Cat. No.: VC21217353

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,3-dioxan-5-ol - 1708-40-3

Specification

Description cis-2-phenyl-1,3-dioxan-5-ol reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer and trans-5-bromo-2-phenyl-1,3-dioxan.
Benzaldehyde glyceryl acetal, also known as benzalglycerin or benzylideneglycerol, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. Benzaldehyde glyceryl acetal is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, benzaldehyde glyceryl acetal is primarily located in the cytoplasm.
CAS No. 1708-40-3
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 2-phenyl-1,3-dioxan-5-ol
Standard InChI InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Standard InChI Key BWKDAAFSXYPQOS-UHFFFAOYSA-N
SMILES C1C(COC(O1)C2=CC=CC=C2)O
Canonical SMILES C1C(COC(O1)C2=CC=CC=C2)O

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